Pyridine-2-carboxamidine HOAc
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Overview
Description
Pyridine-2-carboxamidine HOAc is a chemical compound with the molecular formula C8H11N3O2. It is known for its unique structure and properties, making it a valuable compound in various scientific and industrial applications. This compound is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and a carboxamidine group, which is a functional group containing a carbon atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine-2-carboxamidine HOAc typically involves the reaction of pyridine-2-carboxylic acid with an appropriate amidine source under specific conditions. One common method is the reaction of pyridine-2-carboxylic acid with an amidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyridine-2-carboxamidine HOAc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamidine group to other functional groups such as amines.
Substitution: The pyridine ring can undergo substitution reactions where hydrogen atoms are replaced by other substituents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce pyridine-2-carboxamidine derivatives with different functional groups.
Scientific Research Applications
Pyridine-2-carboxamidine HOAc has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyridine-2-carboxamidine derivatives are explored for their potential as therapeutic agents in the treatment of diseases such as tuberculosis and malaria.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Pyridine-2-carboxamidine HOAc involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce cell death by targeting specific signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Pyridine-2-carboxamidine HOAc can be compared with other similar compounds such as:
Pyridine-2-carboximidamide hydrochloride: This compound has a similar structure but differs in its functional groups and properties.
Thieno[2,3-B]Pyridine-2-Carboxamidine: This compound contains a thiophene ring fused to a pyridine ring, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific structure and the versatility of its chemical reactions, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
acetic acid;pyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.C2H4O2/c7-6(8)5-3-1-2-4-9-5;1-2(3)4/h1-4H,(H3,7,8);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZWIAPUJMCNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=NC(=C1)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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